
Bitopertin (R enantiomer)
Overview
Description
Bitopertin (R enantiomer), also known as RG1678 (R enantiomer) or RO4917838 (R enantiomer), is the R-enantiomer of Bitopertin . It is a potent, noncompetitive glycine reuptake inhibitor . It inhibits glycine uptake at human GlyT1 with a concentration exhibiting IC50 of 25 nM .
Synthesis Analysis
Bitopertin (R enantiomer) is a glycine transport inhibitor that has been administered orally in studies . It has been shown to improve anemia, reduce hemolysis, diminish ineffective erythropoiesis, and increase red cell survival in a mouse model of β-thalassemia . Bitopertin ameliorates erythroid oxidant damage .Molecular Structure Analysis
The molecular formula of Bitopertin (R enantiomer) is C21H20F7N3O4S . Its average mass is 543.455 Da and its monoisotopic mass is 543.106262 Da .Chemical Reactions Analysis
Bitopertin (R enantiomer) competitively blocks [3H]ORG24598 binding sites at human GlyT1b in membranes from Chinese hamster ovary cells . It potently inhibits [3H]glycine uptake in cells stably expressing hGlyT1b and mGlyT1b .Scientific Research Applications
1. Evaluation of Cardiac Effects
Bitopertin, a selective glycine reuptake inhibitor, was evaluated for its effects on cardiac repolarization in healthy male volunteers. The study found that multiple dosing with bitopertin did not affect the QTcF, a measure of heart rhythm and its health, in these volunteers (Hofmann et al., 2012).
2. Treatment of Schizophrenia
Bitopertin has been studied in the context of schizophrenia treatment. A phase II/III trial compared bitopertin monotherapy with placebo in patients with acute exacerbation of schizophrenia. The results showed improvements in positive symptoms and readiness for hospital discharge with bitopertin treatment, although the primary endpoint did not show statistical significance (Bugarski-Kirola et al., 2014).
3. Pharmacokinetic Modeling
Bitopertin's pharmacokinetics, particularly its absorption and impact on drug properties, has been explored through physiologically based pharmacokinetic (PBPK) modeling. This approach has informed the clinical formulation development and supports setting biorelevant specifications for the drug (Parrott et al., 2014).
4. Haematological Effects
A study on the haematological effects of bitopertin in patients with non-transfusion-dependent β-thalassaemia indicated that while bitopertin showed preclinical promise, it failed to show clinically significant improvements in human patients. The study highlighted the challenges of translating preclinical findings into therapeutic efficacy (Taher et al., 2021).
5. Neurophysiological Effects in Schizophrenia
Bitopertin's effects on neurophysiological biomarkers in schizophrenia were investigated. This study, focusing on NMDAR-related event-related potential deficits, found that bitopertin did not significantly affect either symptoms or NMDAR-related biomarkers at the tested dose (Kantrowitz et al., 2017).
6. Glycine Transport Inhibition for Schizophrenia
Another study explored the efficacy and safety of bitopertin, as a glycine reuptake inhibitor, in patients with schizophrenia and predominant negative symptoms. The study found a reduction of negative symptoms and suggested that glycine reuptake inhibition could be a novel treatment approach (Umbricht et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Bitopertin (R enantiomer) is currently being studied in phase 2 clinical trials for the treatment of the negative symptoms of schizophrenia . Disc Medicine has initiated a Phase 2 clinical study of Bitopertin in adults with Erythropoietic Protoporphyria (EPP) and is planning to develop Bitopertin as a potential treatment for a range of hematologic diseases .
properties
IUPAC Name |
[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUGYIUSCYNSQR-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676592 | |
| Record name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bitopertin (R enantiomer) | |
CAS RN |
845614-12-2 | |
| Record name | [4-[3-Fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845614-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




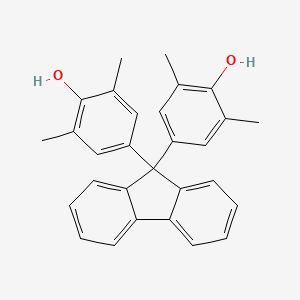

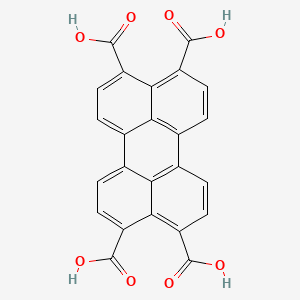
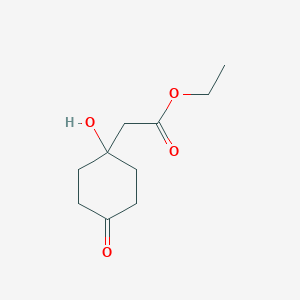

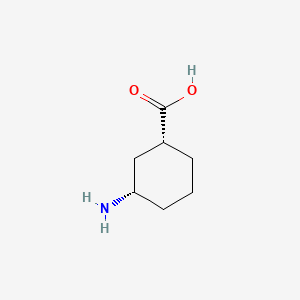
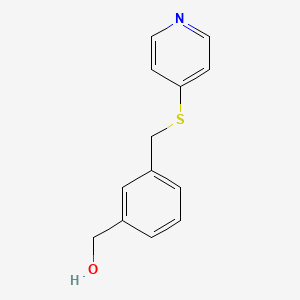

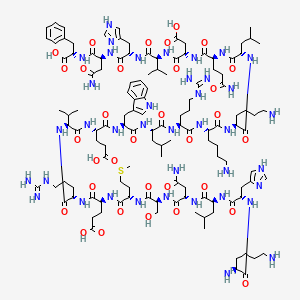
![(1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B3029875.png)
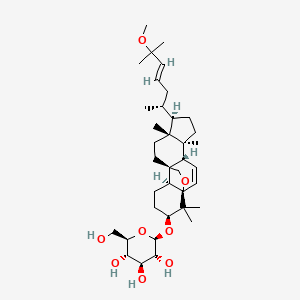

![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)